- A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO, Journal of Catalysis, 2023, 417, 153-163

Cas no 938-73-8 (2-Ethoxybenzamide)

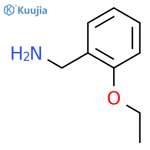

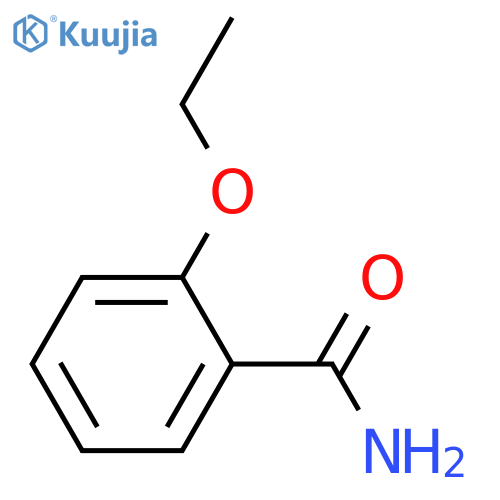

2-Ethoxybenzamide structure

Productnaam:2-Ethoxybenzamide

2-Ethoxybenzamide Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Ethoxybenzamide

- Ethenzamide

- Ethoxybenzamine

- 2-Ethoxybenzamine

- o-Ethoxybenzamide

- 2-Aethoxy-benzamid

- 2-Aethoxy-benzoesaeure-amid

- 2-ethoxy-benzoic acid amide

- Aethylaethersalicylsaeure-amid

- Benzamide,2-ethoxy

- Etamide

- Etenzamide

- Ethbenzamide

- Ethosalicyl

- O-Aethyl-salicylamid

- Pirosolvina

- 2-Ethoxybenzoylamide

- Benzamide, 2-ethoxy-

- Ethenzamid

- Anovigam

- Trancalgyl

- Protopyrin

- Katagrippe

- Etosalicyl

- Etosalicil

- Lucamide

- Etocil

- Eusal

- Benzamide, o-ethoxy-

- Etenzamide [DCIT]

- Etenzamida [INN-Spanish]

- Ethenzamidum [INN-Latin]

- 2-Eethoxybenzamide

- H.P. 209

- L929ZCK4BF

- SBNKFTQSBPKMBZ-UHFFFAOYSA-N

- DSSTox_C

- 2-Ethoxybenzamide (ACI)

- Benzamide, o-ethoxy- (6CI, 7CI, 8CI)

- NSC 28787

- E0222

- J3.352I

- SY015492

- Ethenzamidum

- SR-01000877236-2

- 938-73-8

- BRN 2208582

- s4524

- ETHENZAMIDE (MART.)

- MFCD00007977

- Orthoethoxybenzamide

- DB-370072

- D70657

- 2-ethoxy-benzamide

- Q553324

- ETHENZAMIDE [INN]

- Ethenzamide 1.0 mg/ml in Methanol

- CHEBI:31564

- Tox21_200025

- CAS-938-73-8

- AKOS003280312

- Tox21_111156

- SR-01000877236

- Tox21_111156_1

- Ethoxybenzamide

- HY-B1428

- DB13544

- CCG-213844

- Z54953371

- Q-201075

- CHEMBL1483877

- Etenzamida

- CCRIS 9124

- DTXCID40581

- STK105005

- AB01010349_03

- NCGC00091616-03

- Ethenzamide (JP17/INN)

- CS-4916

- SCHEMBL25624

- DTXSID4020581

- NCGC00091616-01

- BRD-K88308881-001-06-8

- NSC28787

- N02BA07

- Ethenzamidum (INN-Latin)

- AC-11991

- 2-Ethoxybenzamide, 97%

- ETHENZAMIDE [MI]

- 4-10-00-00175 (Beilstein Handbook Reference)

- ETHENZAMIDE [JAN]

- Etenzamida (INN-Spanish)

- NS00002670

- SBI-0653503.0001

- WLN: ZVR BO2

- MLS002302987

- NCGC00257579-01

- Ethanzamide

- EINECS 213-346-4

- SMR001307304

- HMS3039J16

- EN300-6492973

- ETHENZAMIDE [MART.]

- NCGC00091616-02

- Ethenzamide 100 microg/mL in Acetonitrile

- Ethenzamide (TN)

- DB-057442

- D01466

- NSC-28787

- Ethenzamide [INN:BAN:JAN]

- KS-5320

- ETHENZAMIDE [WHO-DD]

- UNII-L929ZCK4BF

-

- MDL: MFCD00007977

- Inchi: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)

- InChI-sleutel: SBNKFTQSBPKMBZ-UHFFFAOYSA-N

- LACHT: O=C(C1C(OCC)=CC=CC=1)N

- BRN: 2208582

Berekende eigenschappen

- Exacte massa: 165.07900

- Monoisotopische massa: 165.078979

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 3

- Complexiteit: 159

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 52.3

- XLogP3: 1.2

- Oppervlakte lading: 0

- Aantal tautomers: 2

Experimentele eigenschappen

- Kleur/vorm: White or off white crystalline powder, almost odourless and tasteless

- Dichtheid: 1.1603 (rough estimate)

- Smeltpunt: 130.0 to 134.0 deg-C

- Kookpunt: 302°C at 760 mmHg

- Vlampunt: 153.7 °C

- Brekindex: 1.5620 (estimate)

- Waterverdelingscoëfficiënt: <0.1 g/100 mL at 16 ºC

- PSA: 52.32000

- LogboekP: 1.88450

- Oplosbaarheid: Soluble in chloroform \ ethanol \ acetone, insoluble in water \ ether

- Merck: 3731

2-Ethoxybenzamide Beveiligingsinformatie

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H303

- Waarschuwingsverklaring: P312

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:2

- Veiligheidsinstructies: S24/25

- RTECS:CV4900000

- TSCA:Yes

- Toxiciteit:LD50 orally in mice: 1160 mg/kg (Starmer)

- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

2-Ethoxybenzamide Douanegegevens

- HS-CODE:29242995

- Douanegegevens:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Ethoxybenzamide Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0222-25g |

2-Ethoxybenzamide |

938-73-8 | 98.0%(GC) | 25g |

¥230.0 | 2022-06-10 | |

| TRC | E891343-100g |

2-Ethoxybenzamide |

938-73-8 | 100g |

$ 130.00 | 2022-06-05 | ||

| Key Organics Ltd | KS-5320-5MG |

Ethanzamide |

938-73-8 | >97% | 5mg |

£42.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0058-1 g |

2-Ethoxybenzamide |

938-73-8 | 99.58% | 1g |

¥485.00 | 2022-04-26 | |

| S e l l e c k ZHONG GUO | S4524-500mg |

2-Ethoxybenzamide |

938-73-8 | 99.93% | 500mg |

¥2433.2 | 2023-09-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E838400-100g |

2-Ethoxybenzamide |

938-73-8 | 97% | 100g |

368.00 | 2021-05-17 | |

| TRC | E891343-500g |

2-Ethoxybenzamide |

938-73-8 | 500g |

$ 400.00 | 2022-06-05 | ||

| TRC | E891343-100000mg |

2-Ethoxybenzamide |

938-73-8 | 100g |

$159.00 | 2023-05-18 | ||

| FUJIFILM | 051-04935-500g |

o-Ethoxybenzamide |

938-73-8 | 500g |

JPY 10,500 | 2021-11-29 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP771-100g |

2-Ethoxybenzamide |

938-73-8 | 98% | 100g |

¥387.0 | 2022-06-10 |

2-Ethoxybenzamide Productiemethode

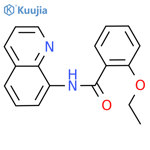

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ; 48 h, 80 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Ethanol ; 10 min, 180 psi, 120 °C

Referentie

- Copper-Catalyzed Self-Condensation of Benzamide: Domino Reactions towards Quinazolinones, European Journal of Organic Chemistry, 2018, 2018(39), 5382-5388

Synthetic Routes 3

Synthetic Routes 4

Reactievoorwaarden

1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 24 h, 80 °C

Referentie

- Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst, China, , ,

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane , Decane ; rt; 1 h, rt → 90 °C

Referentie

- Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amides, RSC Advances, 2020, 10(2), 724-728

Synthetic Routes 6

Synthetic Routes 7

Reactievoorwaarden

Referentie

- Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamide, RSC Advances, 2018, 8(5), 2829-2836

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ; 2 h, 80 °C

Referentie

- Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis, Inorganic Chemistry, 2022, 61(39), 15463-15474

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Formic acid , Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 12 h, 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referentie

- Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides, Organic Chemistry Frontiers, 2021, 8(1), 112-119

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Gallic acid Solvents: Ethanol , Water ; 30 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable Bioresources, ChemCatChem, 2017, 9(7), 1349-1353

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine , Dipotassium phosphate , Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol , Acetonitrile , Water ; 20 h, 1 atm, rt

Referentie

- Green method and system for preparation of amide compounds from nitrile compounds, China, , ,

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide , Water ; 3 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referentie

- Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous Conditions, Advanced Synthesis & Catalysis, 2016, 358(3), 500-505

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C

1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C

1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C

1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C

1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C

Referentie

- Preparation of Primary Amides from Functionalized Organozinc Halides, Organic Letters, 2010, 12(16), 3648-3650

Synthetic Routes 19

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Cesium carbonate , Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; 19 h, 100 °C; 100 °C → rt

Referentie

- Palladium-Catalyzed One-Pot Conversion of Aldehydes to Amides, Advanced Synthesis & Catalysis, 2010, 352, 288-292

2-Ethoxybenzamide Raw materials

- 2-Ethoxy-N-methoxybenzamide

- 2-Ethoxybenzaldehyde

- 2-Ethoxybenzoic acid

- 2-Fluorobenzamide

- trichloroethanecarbonyl isocyanate

- 2-ethoxy-N-(8-quinolinyl)benzamide

- 2-Ethoxybenzylamine

- 2-Ethoxybenzonitrile

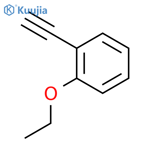

- 1-ethoxy-2-ethynylbenzene

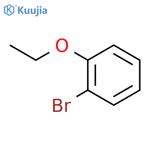

- 1-bromo-2-ethoxybenzene

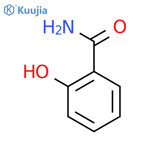

- Salicylamide

2-Ethoxybenzamide Preparation Products

2-Ethoxybenzamide Gerelateerde literatuur

-

Rajiv Khatioda,Basanta Saikia,Pranab Jyoti Das,Bipul Sarma CrystEngComm 2017 19 6992

-

Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2009 11 889

-

Yajie Hu,Yanan Yang,Jiejing Zhang,Shengnan Jin,Hong Zheng RSC Adv. 2020 10 27050

-

Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2010 12 3691

-

Tongzhou Xu,Hong Zheng,Pengyi Zhang,Wei Lin,Yumiko Sekiguchi J. Mater. Chem. A 2015 3 19115

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden Benzamiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden benzoezuur en afgeleiden Benzamiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN Amine/Sulfonamiden

938-73-8 (2-Ethoxybenzamide) Gerelateerde producten

- 21864-67-5(2,6-dimethoxybenzamide)

- 42020-21-3(2,5-Dimethoxybenzamide)

- 63906-79-6(2-(2-hydroxyethoxy)benzamide)

- 59643-84-4(2-Propoxybenzamide)

- 2439-77-2(2-Methoxybenzamide)

- 53370-90-4(Exalamide)

- 15911-30-5(4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid)

- 82475-03-4(Baicalin methyl ester)

- 2418681-42-0(N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide)

- 1353974-51-2(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol)

Aanbevolen leveranciers

Hubei Cuiyuan Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Reagentie

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Bulk

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Shanghai Xinsi New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk

pengshengyue

Goudlid

CN Leverancier

Bulk